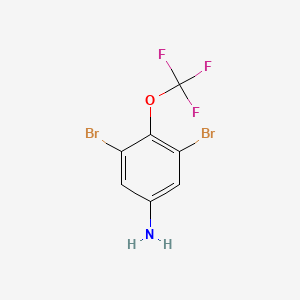

3,5-Dibromo-4-(trifluoromethoxy)aniline

説明

特性

CAS番号 |

1184920-08-8 |

|---|---|

分子式 |

C7H4Br2F3NO |

分子量 |

334.92 g/mol |

IUPAC名 |

3,5-dibromo-4-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H4Br2F3NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2 |

InChIキー |

KTJXAGCAWULBKX-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)N |

正規SMILES |

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)N |

製品の起源 |

United States |

Mechanism of electrophilic aromatic substitution in 3,5-Dibromo-4-(trifluoromethoxy)aniline

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3,5-Dibromo-4-(trifluoromethoxy)aniline

Executive Summary

3,5-Dibromo-4-(trifluoromethoxy)aniline is a highly substituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects. The molecule features a powerful activating and ortho-, para-directing amino group, two deactivating but ortho-, para-directing bromine atoms, and a deactivating trifluoromethoxy group. This guide provides a detailed mechanistic analysis of EAS on this substrate, elucidating the factors that control its regioselectivity. We will dissect the individual and collective influence of each substituent, predict the site of electrophilic attack, and provide a detailed, field-proven experimental protocol for a representative transformation. This document is intended to serve as a practical and theoretical resource for professionals engaged in the synthesis and modification of complex aromatic building blocks.

Foundational Principles: The Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds via a two-step mechanism that temporarily disrupts the ring's aromaticity.

-

Electrophilic Attack: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it involves the loss of aromatic stabilization energy. The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the sp³-hybridized carbon bearing the electrophile. This is a fast step that restores the aromatic π-system, yielding the substituted product.

The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the aromatic ring. These groups can either donate electron density to the ring, activating it towards substitution, or withdraw electron density, deactivating it.

Dissecting the Substituent Effects

The regiochemical outcome of EAS on 3,5-Dibromo-4-(trifluoromethoxy)aniline is determined by the cumulative influence of its four substituents. A hierarchical analysis is necessary to predict the reaction site.

The Dominant Director: The Amino Group (-NH₂)

-

Electronic Effect: The amino group is a powerful activating group . The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system via a strong resonance effect (+R). This significantly increases the electron density of the ring, making it highly nucleophilic. This resonance effect concentrates electron density at the ortho and para positions.[1]

-

Directing Influence: As a strong +R group, the amino group is a potent ortho-, para-director .[1] In the context of multiple competing substituents, the amino group's activating and directing influence is almost always dominant.

The Deactivating Directors: The Bromo Groups (-Br)

-

Electronic Effect: Halogens like bromine exhibit a dual electronic nature. They are strongly electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring overall. However, they also possess lone pairs that can be donated to the ring through resonance (+R effect). While the inductive effect is stronger, making halogens deactivators, the resonance effect directs the incoming electrophile.

-

Directing Influence: The +R effect, although weaker than the -I effect, enriches the ortho and para positions with electron density. Consequently, bromine atoms are deactivating ortho-, para-directors .

The Complex Deactivator: The Trifluoromethoxy Group (-OCF₃)

-

Electronic Effect: The trifluoromethoxy group is a potent electron-withdrawing group, primarily due to the intense inductive effect (-I) of the three highly electronegative fluorine atoms. This strong -I effect significantly reduces the electron-donating ability of the adjacent oxygen atom. While the oxygen does possess lone pairs capable of resonance donation (+R), this effect is substantially diminished compared to a standard methoxy (-OCH₃) group. The net result is that -OCF₃ is a strong deactivating group .

-

Directing Influence: Despite its strong deactivating nature, the residual +R effect from the oxygen lone pairs still directs electrophiles to the ortho and para positions, similar to halogens. Thus, the trifluoromethoxy group is considered a deactivating ortho-, para-director .

Predicting Regioselectivity: A Consensus of Directors

To predict the site of electrophilic attack, we must consider the positions activated or deactivated by each group on the 3,5-Dibromo-4-(trifluoromethoxy)aniline ring.

| Substituent | Position | Type | Directs To | Available Positions |

| -NH₂ | C1 | Strong Activator, o,p-Director | C2, C4, C6 | C2, C6 (C4 blocked) |

| -Br | C3 | Deactivator, o,p-Director | C2, C4, C6 | C2, C6 (C4 blocked) |

| -Br | C5 | Deactivator, o,p-Director | C2, C4, C6 | C2, C6 (C4 blocked) |

| -OCF₃ | C4 | Strong Deactivator, o,p-Director | C3, C5 | None (C3, C5 blocked) |

Analysis: The amino group, the most powerful activating director, strongly favors substitution at the open C2 and C6 positions. The bromine atoms at C3 and C5 also direct incoming electrophiles to these same C2 and C6 positions. The -OCF₃ group directs to the already substituted C3 and C5 positions, having no influence on the outcome.

Conclusion: There is a strong consensus among the directing groups. Electrophilic attack will occur exclusively at the C2 and C6 positions , which are chemically equivalent due to the molecule's symmetry.

Mechanistic Pathway Visualization

The following diagram illustrates the general mechanism for the bromination of 3,5-Dibromo-4-(trifluoromethoxy)aniline at the C2 position. The formation of the sigma complex is the rate-determining step, and its stability is enhanced by resonance delocalization, particularly involving the powerful electron-donating amino group.

Caption: General mechanism for electrophilic aromatic bromination.

Field-Proven Experimental Protocol: Bromination

This protocol details a reliable method for the synthesis of 2,3,5-Tribromo-4-(trifluoromethoxy)aniline via electrophilic bromination using N-Bromosuccinimide (NBS), a mild and selective brominating agent suitable for highly activated anilines.

Materials and Equipment

-

Starting Material: 3,5-Dibromo-4-(trifluoromethoxy)aniline

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Work-up Reagents: Ethyl acetate, Brine (saturated aq. NaCl)

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware for extraction and work-up, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-Dibromo-4-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable volume of DMF (e.g., 5-10 mL per gram of starting material). Begin stirring the solution at room temperature.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of DMF. Transfer this solution to a dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over 15-20 minutes. Maintain the reaction temperature at or near room temperature.

-

Causality Insight: Using NBS provides a controlled source of electrophilic bromine, preventing the over-reaction and polysubstitution that can occur with liquid Br₂ on a highly activated ring. DMF is an excellent solvent that promotes para-selectivity in many NBS brominations of anilines, although in this case, only the ortho positions are available.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) by observing the consumption of the starting material spot and the appearance of a new, lower Rf product spot. The reaction is typically complete within 1-3 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

-

Extraction and Washing: Wash the organic layer sequentially with water and then brine. This removes the DMF solvent and succinimide byproduct. Repeat the washes if necessary.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2,3,5-Tribromo-4-(trifluoromethoxy)aniline.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 2,3,5-Tribromo-4-(trifluoromethoxy)aniline.

Conclusion

The electrophilic aromatic substitution of 3,5-Dibromo-4-(trifluoromethoxy)aniline is a predictable and controllable process despite the molecule's complexity. The reaction's regioselectivity is overwhelmingly dictated by the powerful activating and ortho-, para-directing amino group, which acts in concert with the ortho-, para-directing bromine atoms. This directs substitution to the electronically enriched and sterically accessible C2 and C6 positions. The strong deactivating nature of the trifluoromethoxy and bromo substituents necessitates the use of a potent electrophile or, more judiciously, a mild electrophile-generating system like NBS to achieve clean conversion on the highly activated aniline substrate. A thorough understanding of these competing and cooperating electronic effects is paramount for the rational design of synthetic routes involving this and similar polysubstituted aromatic intermediates in drug development and materials science.

References

-

Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-2374. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Kar, P., et al. (2009). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. New Journal of Chemistry, 33(7), 1548-1557. [Link]

-

Robbins, D. W., & Hartwig, J. F. (2011). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 76(8), 2656-2663. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Zeng, T., et al. (2016). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 50(2), 849-858. [Link]

-

Sikorski, A., & Kusz, J. (2013). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

-

Das, B., et al. (2006). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. ResearchGate. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. [Link]

-

Save My Exams. Directing Effects (OCR A Level Chemistry A): Revision Note. [Link]

-

ChemTalk. (2024). Directing Effects. [Link]

-

Wang, Y., et al. (2022). Selective Halogenation Using an Aniline Catalyst. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

-

J. Braz. Chem. Soc. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

Sources

Crystal structure and X-ray diffraction data for 3,5-Dibromo-4-(trifluoromethoxy)aniline

An In-Depth Technical Guide to the Structural Elucidation of 3,5-Dibromo-4-(trifluoromethoxy)aniline

This guide provides a comprehensive, field-proven methodology for the determination of the crystal structure of novel aniline derivatives, using 3,5-Dibromo-4-(trifluoromethoxy)aniline as a primary case study. As of the compilation of this document, a public crystal structure for this specific compound has not been reported, presenting a unique opportunity to detail the complete workflow from sample preparation to final structural validation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of crystallographic techniques.

Halogenated anilines are a critical class of compounds, serving as foundational building blocks in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Their biological activity, chemical reactivity, and solid-state properties are intrinsically linked to their three-dimensional atomic arrangement.[1] Understanding the precise molecular conformation, crystal packing, and intermolecular interactions—such as hydrogen and halogen bonds—is paramount for rational drug design and materials engineering.[3][4] X-ray crystallography stands as the definitive technique for providing this atomic-level insight.[4][5]

This guide will navigate the entire process of structural elucidation, emphasizing the causality behind experimental choices to ensure not just a protocol, but a self-validating system for obtaining high-quality, publishable crystallographic data.

Part 1: The Foundational Step - Single Crystal Growth

The success of a single-crystal X-ray diffraction (SC-XRD) experiment is entirely contingent on the quality of the crystal. A suitable crystal should be a single, well-ordered lattice, typically 0.1-0.5 mm in each dimension, and free of visible defects.[1] For small organic molecules like 3,5-Dibromo-4-(trifluoromethoxy)aniline, slow evaporation of a saturated solution is a robust and widely used technique.[1]

Protocol 1.1: Crystallization by Slow Evaporation

-

Solvent Selection (The "Why"): The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at room or elevated temperatures. A solvent in which the compound is too soluble will not allow for the slow, ordered precipitation required for crystal growth. Conversely, a solvent in which the compound is poorly soluble will result in rapid precipitation of amorphous powder. For a polyhalogenated aromatic compound, a range of solvents from moderately polar (e.g., acetone, ethyl acetate) to nonpolar (e.g., hexanes, toluene) should be screened. A co-solvent system (e.g., dichloromethane/hexanes) can also be effective, where the compound is dissolved in the more soluble solvent, and the less soluble "anti-solvent" is introduced to slowly decrease solubility.

-

Preparation of a Saturated Solution: Dissolve the purified 3,5-Dibromo-4-(trifluoromethoxy)aniline in a minimal amount of the chosen solvent or solvent system in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

-

Slow Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering. This restricts the rate of solvent evaporation, allowing molecules to slowly and orderly arrange themselves into a crystal lattice.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.[6]

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or loop. Wash them gently with a small amount of the anti-solvent to remove any surface impurities and allow them to dry.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall molecular structure.[5] The technique is based on the principle of Bragg's Law, where a crystal lattice diffracts a beam of X-rays in a predictable pattern.[5]

The SC-XRD Experimental Workflow

Caption: The experimental workflow for a single-crystal X-ray diffraction experiment.

Protocol 2.1: SC-XRD Data Collection and Processing

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil, which also prevents ice formation during cooling.

-

Data Collection: The mounted crystal is placed on a diffractometer. It is cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations, resulting in a sharper diffraction pattern.[1] Monochromatic X-rays, usually from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα) source, are directed at the crystal.[1] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]

-

Data Processing: The collected diffraction images are processed. This involves:

-

Indexing: Determining the unit cell parameters and crystal system.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Correction: Applying corrections for experimental factors like absorption and detector variations.

-

Structure Solution and Refinement

The ultimate goal is to generate an electron density map from the diffraction data. However, the experiment only measures the intensities of the diffracted waves, not their phases. This is the "phase problem" in crystallography.[1]

-

Structure Solution: For small molecules, "direct methods" are typically employed.[1] These are computational methods that use statistical relationships between the intensities to estimate the initial phases. This allows for the calculation of an initial electron density map, into which a preliminary atomic model can be built.

-

Structure Refinement: The initial model is refined using a least-squares method.[1] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

Part 3: Data Presentation and Validation

Once the structure is refined, the results are presented in a standardized format. The following table is a template representing the key crystallographic data that would be reported for 3,5-Dibromo-4-(trifluoromethoxy)aniline.

| Parameter | Value (Hypothetical) | Significance |

| Chemical Formula | C₇H₄Br₂F₃NO | The elemental composition of the molecule. |

| Formula Weight | 350.92 | The molecular weight of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a complete description of the symmetry of the crystal. |

| a, b, c (Å) | a = 7.1, b = 8.4, c = 12.9 | The dimensions of the unit cell.[7] |

| α, β, γ (°) | α = 90, β = 105.3, γ = 90 | The angles of the unit cell.[7] |

| Volume (ų) | 743.6 | The volume of the unit cell.[7] |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 3.134 | The theoretical density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 11.45 | A measure of how much the X-rays are absorbed by the crystal. |

| Temperature (K) | 100(2) | The temperature at which the data was collected. |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 | The R-factor (R₁) is a measure of the agreement between the model and the data. Lower values are better. |

| Goodness-of-Fit on F² | 1.05 | A statistical measure of the quality of the refinement. A value close to 1 is ideal. |

This table is a template based on typical values for similar organic molecules and should be replaced with experimental data.[7]

Part 4: Powder X-ray Diffraction (PXRD) for Bulk Characterization

While SC-XRD provides the detailed structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material. It confirms that the bulk sample is composed of the same crystalline phase as the single crystal selected for analysis and can be used to identify different polymorphs.

The Role of PXRD

Caption: The relationship between SC-XRD and PXRD for comprehensive solid-state characterization.

In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The powder contains thousands of tiny crystallites in random orientations. The diffracted X-rays are collected by a detector, producing a plot of intensity versus diffraction angle (2θ). This pattern is a unique "fingerprint" of the crystalline phase. By comparing the experimental PXRD pattern to one calculated from the SC-XRD data, one can confirm the phase purity of the bulk sample.

Conclusion and Best Practices

The structural elucidation of a novel compound like 3,5-Dibromo-4-(trifluoromethoxy)aniline is a systematic process that combines careful experimental work with sophisticated data analysis. The key to success lies in the initial step of growing high-quality single crystals. The subsequent SC-XRD experiment provides a wealth of information about the molecular structure and intermolecular interactions that govern its properties.[4] Complementary analysis by PXRD ensures that the single crystal is representative of the bulk material.

For trustworthiness and scientific integrity, it is imperative that all final crystal structures be validated using software like PLATON and that the data, in the form of a Crystallographic Information File (CIF), be deposited in a public database such as the Cambridge Structural Database (CSD) to make the findings available to the wider scientific community.

References

-

Halogen interactions using variable temperature single crystal X-ray diffraction. (n.d.). ResearchGate. Retrieved April 6, 2024, from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. Retrieved April 6, 2024, from [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. Retrieved April 6, 2024, from [Link]

-

Single-crystal X-ray Diffraction. (2018). SERC (Carleton). Retrieved April 6, 2024, from [Link]

-

4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. (n.d.). National Center for Biotechnology Information. Retrieved April 6, 2024, from [Link]

-

Single crystals of covalent organic frameworks. (2018). AAAS. Retrieved April 6, 2024, from [Link]

-

Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. (1963). National Technical Reports Library. Retrieved April 6, 2024, from [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses. Retrieved April 6, 2024, from [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). National Center for Biotechnology Information. Retrieved April 6, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shift Analysis of 3,5-Dibromo-4-(trifluoromethoxy)aniline

Executive Summary

3,5-Dibromo-4-(trifluoromethoxy)aniline is a highly substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, gives rise to a distinctive Nuclear Magnetic Resonance (NMR) profile. This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this molecule. We delve into the theoretical principles governing chemical shifts and coupling constants, offer detailed predictions of the spectral features, and present a robust experimental protocol for data acquisition. By explaining the causality behind the spectral characteristics, this document serves as a practical reference for the structural elucidation and quality control of this important chemical entity.

Introduction: The Structural Significance of a Multifunctional Aniline

Substituted anilines are privileged scaffolds in modern drug discovery, appearing in a vast array of therapeutic agents. The specific substitution pattern of 3,5-Dibromo-4-(trifluoromethoxy)aniline confers a unique combination of properties. The bromine atoms provide sites for further functionalization via cross-coupling reactions, the aniline moiety offers a key vector for amide or sulfonamide synthesis, and the trifluoromethoxy (-OCF₃) group is a widely used bioisostere for a methoxy or isopropyl group, often enhancing metabolic stability and lipophilicity.

Given this structural complexity, unambiguous characterization is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise information about the molecular framework in solution. This guide will dissect the expected ¹H and ¹⁹F NMR spectra, demonstrating how a detailed analysis of chemical shifts (δ), coupling constants (J), and signal integration confirms the molecule's identity and purity.

Theoretical Framework: Understanding Substituent Effects in NMR

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[1][2] In an aromatic system like 3,5-Dibromo-4-(trifluoromethoxy)aniline, the positions of the NMR signals are governed by the interplay of inductive and resonance effects from each substituent.

-

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values) for protons at these positions.[3]

-

Bromine Atoms (-Br): As halogens, bromine atoms are deactivating groups. They are electronegative and withdraw electron density through induction, causing deshielding (a downfield shift to higher ppm values).[4]

-

Trifluoromethoxy Group (-OCF₃): This group has a dual nature. The oxygen atom can donate electron density into the ring via resonance, but the three highly electronegative fluorine atoms cause a strong σ-inductive withdrawal of electron density.[5] The overall effect is generally electron-withdrawing, leading to deshielding. The fluorine atoms themselves provide a unique NMR handle.

¹H-¹⁹F Spin-Spin Coupling: The magnetic influence of the fluorine nuclei can extend through the molecular framework to couple with nearby protons. This through-bond coupling, typically observed over two to five bonds (²J to ⁵J), provides invaluable structural information by creating characteristic splitting patterns in both the ¹H and ¹⁹F spectra.[6][7] In this molecule, a five-bond coupling (⁵JHF) between the fluorine atoms and the protons at the C-2 and C-6 positions is anticipated.

Predicted ¹H NMR Spectral Analysis

The symmetry of the molecule (C₂ᵥ) simplifies the aromatic region of the ¹H NMR spectrum considerably.

Caption: Molecular structure of 3,5-Dibromo-4-(trifluoromethoxy)aniline.

-

Aromatic Protons (H-2, H-6):

-

Chemical Shift (δ): The protons at positions 2 and 6 are chemically equivalent. Their chemical shift is influenced by several competing factors. The strong shielding from the para -NH₂ group is counteracted by the deshielding effects of the two ortho bromine atoms and the meta -OCF₃ group. The net result is expected to place this signal in the range of δ 6.8 – 7.2 ppm .

-

Multiplicity: Due to symmetry, these two protons do not couple to each other. They are expected to exhibit a long-range coupling to the three equivalent fluorine atoms of the -OCF₃ group (a ⁵JHF coupling). This will split the signal into a narrow quartet (J ≈ 1-2 Hz). In lower-resolution instruments, this may appear as a sharp singlet.

-

Integration: This signal will integrate to 2H .

-

-

Amine Protons (-NH₂):

-

Chemical Shift (δ): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8] A typical range is δ 3.5 – 4.5 ppm .

-

Multiplicity: These protons typically appear as a broad singlet because their signal is often broadened by quadrupole effects from the ¹⁴N nucleus and rapid chemical exchange with the solvent, which averages out any coupling to other protons.

-

Integration: This signal will integrate to 2H .

-

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides a clear window into the electronic environment of the trifluoromethoxy group.

-

Trifluoromethoxy Fluorines (-OCF₃):

-

Chemical Shift (δ): The chemical shift for an aryl-OCF₃ group typically falls in the range of δ -56 to -60 ppm (relative to CFCl₃ at 0 ppm). The precise position is modulated by the other ring substituents.[9][10] The electron-donating aniline and electron-withdrawing bromine atoms create a unique electronic environment that will determine the exact shift. The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for confirming substitution patterns.[11][12]

-

Multiplicity: The three fluorine atoms are chemically equivalent. They are coupled to the two equivalent protons at the H-2 and H-6 positions (⁵JHF). According to the n+1 rule, coupling to two equivalent spin-½ nuclei will split the signal into a triplet (J ≈ 1-2 Hz).

-

Integration: Not applicable in a standard ¹⁹F spectrum, but the signal represents all three fluorine atoms.

-

Summary of Predicted NMR Data

The predicted spectral data provides a clear fingerprint for the structural confirmation of 3,5-Dibromo-4-(trifluoromethoxy)aniline.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| ¹H | ||||

| Aromatic (H-2, H-6) | 6.8 – 7.2 | Quartet (q) or Singlet (s) | ⁵JHF ≈ 1-2 | 2H |

| Amine (-NH₂) | 3.5 – 4.5 | Broad Singlet (br s) | - | 2H |

| ¹⁹F | ||||

| -OCF₃ | -56 to -60 | Triplet (t) | ⁵JFH ≈ 1-2 | 3F |

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is designed to ensure scientific integrity.

Caption: A validated workflow for NMR spectral analysis.

A. Sample Preparation

The causality for this step is to create a homogeneous solution free of particulates, which is essential for achieving high-resolution spectra.

-

Weighing: Accurately weigh 10-20 mg of solid 3,5-Dibromo-4-(trifluoromethoxy)aniline.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Use approximately 0.6-0.7 mL of solvent.[14]

-

Dissolution: Place the solid in a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is completely dissolved. Preparing the sample in a separate vial before transferring it to the NMR tube is a best practice to ensure homogeneity.[14]

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any microscopic solid impurities that can degrade spectral quality.[15][16]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

B. NMR Data Acquisition

These parameters are chosen to balance signal-to-noise with experimental time, ensuring detection of all relevant signals and couplings.

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Reference: Internal Tetramethylsilane (TMS) at δ 0.00 ppm.[1]

¹⁹F NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' with GARP decoupling). A coupled spectrum should also be acquired without decoupling to observe the H-F coupling.

-

Spectral Width: -40 to -80 ppm (or a wider range if the exact shift is unknown).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1.5 s.

-

Reference: No universal internal standard is used. Spectra are typically referenced externally to a sealed capillary of CFCl₃ (δ 0.00 ppm) or referenced indirectly using the spectrometer's lock frequency.

C. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum appropriately.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum. The ratio should be validated against the predicted values (1:1 for aromatic:amine protons).

-

Coupling Constant Measurement: Measure the J-values for the multiplets in both spectra. The validation step is confirming that the ⁵JHF from the ¹H spectrum matches the ⁵JFH from the ¹⁹F spectrum.

Conclusion

The ¹H and ¹⁹F NMR spectra of 3,5-Dibromo-4-(trifluoromethoxy)aniline provide a wealth of structural information. The chemical shifts of the aromatic and amine protons are dictated by a predictable interplay of substituent electronic effects. Furthermore, the characteristic multiplicities arising from long-range H-F coupling provide an unambiguous link between the different parts of the molecule. The singlet (or narrow quartet) for the two equivalent aromatic protons, the broad singlet for the amine, and the triplet in the ¹⁹F spectrum collectively form a unique spectral signature. By following the detailed analytical and experimental guide presented here, researchers can confidently verify the structure and purity of this versatile chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available from: [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomedical Science. Available from: [Link]

-

Koganei, H., et al. (1999). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Magnetic Resonance in Chemistry. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

ResearchGate. Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Available from: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]

-

Angewandte Chemie. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Available from: [Link]

-

ANU Open Research. Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Available from: [Link]

-

ResearchGate. 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Available from: [Link]

-

PubMed. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Available from: [Link]

-

Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

ResearchGate. 1 H chemical shifts of benzene, substituted benzenes, aniline and.... Available from: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

-

Magnetic Resonance. Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. Available from: [Link]

-

RSC Publishing. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Available from: [Link]

-

ACS Publications. F19 Chemical Shifts of the Sulfur Pentafluoride, Trifluoromethoxy, Trifluoromethylthio and Trifluoromethylsulfonyl Groups in Aromatic Compounds. Available from: [Link]

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Available from: [Link]

-

SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

-

Duke University NMR Center. The Duke NMR Center Coupling constants. Available from: [Link]

-

Journal of the American Chemical Society. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Available from: [Link]

-

Angewandte Chemie. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase-Inhibitor. Available from: [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

-

University of Missouri-St. Louis. NMR Sample Preparation Guide. Available from: [Link]

-

Wiley Online Library. Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Available from: [Link]

-

Journal of Chemical Information and Modeling. Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Available from: [Link]

-

PubMed Central. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Available from: [Link]

-

eScholarship.org. Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

-

University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available from: [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

Alowsci. How To Prepare And Run An NMR Sample. Available from: [Link]

-

MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available from: [Link]

-

Iowa State University. NMR Sample Preparation. Available from: [Link]

-

New Journal of Chemistry. Supporting Information. Available from: [Link]

-

University of Illinois Urbana-Champaign. NMR Sample Preparation notes. Available from: [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available from: [Link]

-

ACS Publications. Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available from: [Link]

-

ResearchGate. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Available from: [Link]

-

SpectraBase. 4-(Trifluoromethoxy)aniline - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. dovepress.com [dovepress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. web.uvic.ca [web.uvic.ca]

- 16. ocw.mit.edu [ocw.mit.edu]

Thermodynamic stability of 3,5-Dibromo-4-(trifluoromethoxy)aniline at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Dibromo-4-(trifluoromethoxy)aniline at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-(trifluoromethoxy)aniline is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The inherent reactivity of the aromatic amine functional group, coupled with the presence of electron-withdrawing bromo and trifluoromethoxy substituents, necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of this compound at room temperature. It details a multi-faceted approach encompassing structural analysis, predictive stability assessment, and a suite of analytical methodologies for empirical stability determination. The protocols described herein are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data crucial for drug development and chemical process optimization.

Introduction: The Imperative of Stability Assessment

In the fields of pharmaceutical development and fine chemical synthesis, the stability of a chemical entity is a critical quality attribute that profoundly influences its viability. Chemical stability affects not only the safety and efficacy of a drug product but also dictates its shelf-life, storage conditions, and formulation strategies.[1] For a molecule like 3,5-Dibromo-4-(trifluoromethoxy)aniline, which serves as a starting material or intermediate, ensuring its stability is paramount for process control, purity of the final product, and economic feasibility.

This document serves as a technical guide for scientists to systematically evaluate the stability of 3,5-Dibromo-4-(trifluoromethoxy)aniline. It moves beyond simple data reporting to explain the causality behind experimental choices, providing a framework for identifying potential degradation pathways and establishing a comprehensive stability profile.

Molecular Structure and Predicted Stability

A molecule's inherent stability is a direct function of its structure. An analysis of the functional groups in 3,5-Dibromo-4-(trifluoromethoxy)aniline allows for a qualitative prediction of its potential liabilities.

-

Aromatic Amine (-NH₂): The primary aromatic amine is the most significant potential site of instability. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat.[2] This oxidation can lead to the formation of colored impurities and polymeric materials. However, aromatic amines show greater stability in water compared to acidic conditions.[3] Studies on other aromatic amines have shown that they can be unstable at room temperature (~20°C) but are stable for extended periods when stored at lower temperatures (-20°C to -70°C).[4][5]

-

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is known to be remarkably stable.[6] The strong carbon-fluorine bonds (bond dissociation energy of ~485 kJ/mol) are highly resistant to metabolic and chemical degradation.[7] This group is a strong electron-withdrawing substituent, which can influence the reactivity of the aromatic ring.[6][8] Its stability under thermal, acidic, and basic conditions is a key advantage in its use in medicinal chemistry.[8]

-

Bromo Substituents (-Br): The two bromine atoms are ortho to the amine group. The C-Br bond on an aromatic ring is generally stable but can be susceptible to cleavage under certain conditions, such as photolysis or in the presence of strong nucleophiles or catalysts.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-(trifluoromethoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂F₃NO | [9] |

| Molecular Weight | 334.92 g/mol | [9] |

| Appearance | Light pink powder | [10] |

| Melting Point | 70-74°C | [10] |

| CAS Number | 88149-49-9 | [9] |

Note: The isomer 2,6-Dibromo-4-(trifluoromethoxy)aniline is often used interchangeably in some databases for CAS 88149-49-9. The properties listed are for this CAS number.

A Strategic Framework for Stability Evaluation

A comprehensive stability assessment involves a logical progression of studies, from initial thermal analysis to in-depth forced degradation and long-term evaluation. This workflow ensures that decisions are data-driven and that analytical methods are fit for purpose.

Caption: A phased approach to stability testing.

Methodologies for Stability Assessment

Thermal Analysis: DSC and TGA

Thermal analysis provides a rapid assessment of the intrinsic thermal stability of a substance.[11] These techniques are crucial for identifying the temperatures at which melting and decomposition occur.[12]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[13] For 3,5-Dibromo-4-(trifluoromethoxy)aniline, a DSC scan will reveal its melting point. A sharp melting endotherm indicates high purity, while a broad peak may suggest the presence of impurities. Any exothermic event occurring after the melt is a strong indicator of thermal decomposition.[14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperature at which the material begins to decompose and to quantify mass loss due to volatilization or degradation.[12]

Protocol 1: Thermal Analysis (DSC/TGA)

-

Sample Preparation: Accurately weigh 3-5 mg of 3,5-Dibromo-4-(trifluoromethoxy)aniline into a standard aluminum pan.

-

Instrumentation (TGA): Place the pan in the TGA furnace. Purge with nitrogen gas (20 mL/min). Heat the sample from 25°C to 400°C at a rate of 10°C/min.[16]

-

Instrumentation (DSC): Place the sample pan and an empty reference pan in the DSC cell. Heat from 25°C to a temperature above the melting point (e.g., 150°C) at a rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: For TGA, determine the onset temperature of mass loss. For DSC, determine the onset and peak temperature of the melting endotherm. Observe for any post-melting exothermic events.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing.[17] They are designed to deliberately degrade the sample to identify likely degradation products and establish degradation pathways.[1] These studies are essential for developing and validating stability-indicating analytical methods, which can separate the intact substance from its degradation products.[18][19] The typical goal is to achieve 5-20% degradation of the active substance.[18]

Key Stress Conditions (ICH Q1A(R2)) [18]:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.[18]

-

Thermal Stress: Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).

-

Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[20]

Protocol 2: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of 3,5-Dibromo-4-(trifluoromethoxy)aniline in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid/Base: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Store samples at room temperature and 60°C.

-

Oxidation: Mix the stock solution with an appropriate volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature.

-

Thermal: Store the solid compound in a stability chamber at 80°C. Also, store a solution at 60°C.

-

Photostability: Expose the solid and solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Protect a control sample from light.

-

-

Time Points: Sample at appropriate time points (e.g., 2, 6, 24, 48 hours). The duration should be adjusted to achieve the target degradation.

-

Sample Preparation for Analysis: Before analysis by HPLC, neutralize the acid and base-stressed samples.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity.

Table 2: Example Data Summary for Forced Degradation

| Stress Condition | Time (hr) | Assay of Parent (%) | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradant) |

| 0.1 M HCl (60°C) | 24 | 98.5 | 1.5 | 1 | Minor degradation |

| 0.1 M NaOH (60°C) | 24 | 92.1 | 7.9 | 2 | Major degradant at RRT 0.85 |

| 3% H₂O₂ (RT) | 6 | 85.4 | 14.6 | 3 | Significant degradation, likely oxidation of amine |

| 80°C Dry Heat | 48 | 99.2 | 0.8 | 0 | Very stable to dry heat |

| Photostability | - | 97.8 | 2.2 | 1 | Slight degradation, discoloration observed |

Potential Degradation Pathways

Based on the forced degradation results and the chemical nature of the molecule, potential degradation pathways can be postulated. For 3,5-Dibromo-4-(trifluoromethoxy)aniline, the primary routes are likely oxidation and potentially photodecomposition.

Caption: Likely degradation routes for the title compound.

Justification:

-

Oxidation: The aniline moiety is electron-rich and readily oxidizes to form nitroso, nitro, and ultimately complex colored polymeric species. This is expected to be the primary degradation pathway under oxidative (H₂O₂) and photolytic/ambient air conditions.[2]

-

Photodegradation: Aromatic C-Br bonds can undergo homolytic cleavage upon exposure to UV light, leading to de-brominated impurities. This pathway is less common than oxidation but is a plausible route under intense light exposure.

Hydrolysis is less likely to be a significant pathway. The -OCF₃ group is highly resistant to hydrolysis, and the C-Br bonds are also relatively stable under mild hydrolytic conditions.[8][16]

Conclusion and Recommendations

Based on structural analysis and general knowledge of related compounds, 3,5-Dibromo-4-(trifluoromethoxy)aniline is expected to exhibit moderate stability at room temperature. The primary liability is the aniline functional group, which is prone to oxidation upon exposure to air and light, potentially leading to discoloration.[16] The trifluoromethoxy group imparts significant chemical stability, making widespread degradation under neutral conditions unlikely.[8]

Recommendations for Handling and Storage:

-

Storage: To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed, airtight container, protected from light.[16][21] Refrigeration (2-8°C) is recommended for long-term storage.[21]

-

Handling: Handle the material in a well-ventilated area or fume hood.[21] Avoid direct contact with skin and eyes.[22] Due to the potential for oxidation, it may be beneficial to handle the material under an inert atmosphere (e.g., nitrogen or argon) for high-purity applications.

The experimental framework detailed in this guide provides a robust pathway to empirically confirm these predictions and to generate the comprehensive stability data required for regulatory submissions and confident use in research and development.

References

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Grokipedia. Trifluoromethoxy group.

- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Benchchem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.

- SGS Singapore. Forced Degradation Testing.

- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 3).

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- PMC. Development of forced degradation and stability indicating studies of drugs—A review.

- ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.

- SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?.

- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.

- Benchchem. A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.

- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.

- Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.

- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

- ResearchGate. Structures of six aromatic amines assayed for stability testing.

- PubMed. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.

- Research at Melbourne. TGA-DSC.

- ChemBK. (2024, April 9). 2,6-dibromo-4-(trifluoromethoxy)aniline.

- Apollo Scientific. (2011, November 2). SAFETY DATA SHEET.

- ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 2,6-Dibromo-4-(trifluoromethoxy)aniline.

- PubChem. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797.

- Benchchem. Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethoxy group â Grokipedia [grokipedia.com]

- 9. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 12. skztester.com [skztester.com]

- 13. mt.com [mt.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Forced Degradation Testing | SGS Singapore [sgs.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. database.ich.org [database.ich.org]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. chemicalbook.com [chemicalbook.com]

The Electronic Interplay of the Trifluoromethoxy Group in 3,5-Dibromoaniline Scaffolds: A Mechanistic and Synthetic Guide

Executive Summary

The trifluoromethoxy (–OCF 3 ) group is a highly privileged, yet historically underexplored, structural motif in advanced medicinal chemistry and agrochemical design[1]. When integrated into heavily halogenated aromatic systems—specifically 3,5-dibromoaniline derivatives—it generates a unique stereoelectronic environment. This whitepaper explores the fundamental electronic properties of the –OCF 3 group, details the quantitative push-pull dynamics in dibrominated anilines, and provides a self-validating synthetic methodology for researchers developing next-generation lipophilic therapeutics.

Stereoelectronic Profile of the Trifluoromethoxy Group

Unlike the conventional methoxy (–OCH 3 ) group, which is planar and acts as a strong electron donor via resonance (+R), the –OCF 3 group exhibits paradoxical behavior. It strongly prefers to adopt an orthogonal conformation relative to the aromatic plane[2].

Causality of Conformation: This orthogonal twist is driven by a strong nO→σC−F∗ hyperconjugative interaction[2]. Because the oxygen lone pairs are geometrically restricted from overlapping with the aromatic π -system, their ability to donate electron density (+R effect) is severely attenuated[3].

Consequently, the powerful inductive electron-withdrawing effect (–I) of the three fluorine atoms dominates the group's electronic profile. This renders the –OCF 3 group functionally closer to a heavy halogen than an ether[3]. Furthermore, the electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it highly resistant to oxidative cleavage. This confers exceptional metabolic stability and a remarkably high lipophilicity (Hansch π parameter = +1.04)[1].

Quantitative Electronic Effects in the 3,5-Dibromoaniline System

To predict the reactivity and basicity of 4-(trifluoromethoxy)-3,5-dibromoaniline, we must quantify the competing electronic effects of its substituents. The basicity of the aniline nitrogen is heavily modulated by the meta-bromines and the para-OCF 3 group.

Table 1: Hammett Substituent Constants for Key Functional Groups

| Substituent | Position | σmeta | σpara | Dominant Electronic Effect |

| –OCF 3 | para (to NH 2 ) | 0.38 | 0.35 | Strong Inductive Withdrawal (–I), Weak Resonance (+R) |

| –Br | meta (to NH 2 ) | 0.39 | 0.23 | Strong Inductive Withdrawal (–I), Moderate Resonance (+R) |

| –NH 2 | Reference | -0.04 | -0.66 | Strong Resonance Donation (+R) |

| –NO 2 | Precursor | 0.73 | 0.78 | Strong Inductive (–I) and Resonance Withdrawal (–R) |

Data synthesized from established Hammett constant compilations[4].

Mechanistic Insight: In a 4-(trifluoromethoxy)-3,5-dibromoaniline system, the two bromine atoms exert a combined σmeta effect of +0.78 (2 × 0.39), while the –OCF 3 group adds a σpara effect of +0.35[4]. This massive cumulative electron withdrawal (+1.13) drastically reduces the electron density on the aniline nitrogen. The resulting ultra-low pK a prevents protonation at physiological pH, a critical design feature for avoiding off-target hERG channel liabilities and enhancing passive membrane permeability in drug development[1].

Rational Synthesis & Self-Validating Experimental Protocol

Synthesizing 4-(trifluoromethoxy)-3,5-dibromoaniline requires strategic circumvention of the aniline group's natural directing effects. Direct bromination of 4-(trifluoromethoxy)aniline yields the 2,6-dibromo isomer. Therefore, the workflow must utilize a nitro-precursor to synergistically direct the bromines to the 3 and 5 positions.

Step 1: Electrophilic Aromatic Dibromination

Objective: Synthesize 3,5-dibromo-4-(trifluoromethoxy)nitrobenzene from 1-nitro-4-(trifluoromethoxy)benzene.

-

Protocol:

-

Dissolve 10 mmol of 1-nitro-4-(trifluoromethoxy)benzene in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 1.0 mmol of anhydrous iron(III) bromide (FeBr 3 ) as a Lewis acid catalyst.

-

Slowly add 25 mmol of elemental bromine (Br 2 ) dropwise at 0 °C.

-

Heat the reaction to reflux (40 °C) for 12 hours.

-

-

Causality & Directing Logic: The strongly electron-withdrawing –NO 2 group directs incoming electrophiles to the meta positions (3 and 5). Simultaneously, the –OCF 3 group acts as an ortho/para director[3]. Since the para position is blocked by the nitro group, it directs ortho to itself (which are also the 3 and 5 positions). This synergistic directing effect ensures exclusive regioselectivity.

-

Self-Validation Checkpoint: Analyze the crude product via 1 H-NMR. The starting material exhibits two distinct doublets (a standard para-substitution pattern). The successful intermediate will display a single, sharp singlet integrating to 2H in the aromatic region, definitively proving symmetric di-substitution at the 3 and 5 positions.

Step 2: Chemoselective Nitro Reduction

Objective: Convert the intermediate to 4-(trifluoromethoxy)-3,5-dibromoaniline.

-

Protocol:

-

Suspend the purified intermediate (5 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Add 25 mmol of fine iron (Fe) powder, followed by 1 mL of concentrated hydrochloric acid (HCl).

-

Vigorously stir at 80 °C for 3 hours.

-

Filter hot through a Celite pad to remove iron salts, concentrate the filtrate, and extract with ethyl acetate.

-

-

Causality of Reagent Selection: Standard catalytic hydrogenation (Pd/C with H 2 ) is strictly prohibited here, as it will cause rapid hydrodehalogenation, stripping the bromine atoms from the ring. The Béchamp reduction (Fe/HCl) is highly chemoselective, reducing the nitro group to an amine while leaving the aryl-bromide bonds completely intact.

Mechanistic Workflow Visualization

The following diagram illustrates the strategic synthetic pathway and the directing logic utilized to achieve the correct substitution pattern.

Figure 1: Synergistic synthetic workflow for 3,5-dibromo-4-(trifluoromethoxy)aniline.

References

-

[3] Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent | Source: Beilstein Journal of Organic Chemistry | URL:[Link]

-

[1] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: MDPI (Molecules) | URL:[Link]

-

[2] Title: Organic & Biomolecular Chemistry | Source: RSC Publishing | URL: [Link]

-

[4] Title: Table 13.1 Selected Hammett substituent constants and susceptibility factors | Source: Oxford University Press | URL:[Link]

Sources

Physicochemical Profiling and Mechanistic Utility of 3,5-Dibromo-4-(trifluoromethoxy)aniline in Rational Drug Design

Executive Summary

In the modern landscape of rational drug design, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3,5-Dibromo-4-(trifluoromethoxy)aniline (CAS: 1184920-08-8) represents a highly specialized, multifunctional building block. By combining the unique stereoelectronic properties of a trifluoromethoxy (-OCF₃) group with the steric and electrophilic characteristics of two meta-bromine atoms, this scaffold offers medicinal chemists an elite framework for exploiting halogen bonding ( σ -hole interactions) while simultaneously shielding the molecule from metabolic degradation[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic advantages, and experimental workflows associated with 3,5-dibromo-4-(trifluoromethoxy)aniline.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in biological systems. The synergistic electron-withdrawing effects of the -OCF₃ and dibromo groups drastically alter the electronic distribution of the aniline core.

Table 1: Physicochemical Properties and Design Implications

| Property | Value | Pharmacokinetic / Design Implication |

| Molecular Weight | 334.92 g/mol | High fragment weight; requires careful monitoring of ligand efficiency (LE) during hit-to-lead optimization. |

| CLogP (Estimated) | ~4.2 | Highly lipophilic; excellent for passive membrane permeability and hydrophobic pocket targeting. |

| TPSA | 35.25 Ų | Low topological polar surface area; strongly favors blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 (-NH₂) | Provides a single synthetic handle or a directional vector for hinge-binding in kinase inhibitors. |

| H-Bond Acceptors | 4 (N, O, F) | Weak overall acceptor potential; fluorine atoms rarely act as functional H-bond acceptors in water. |

| Rotatable Bonds | 2 | Low conformational flexibility; minimizes the entropic penalty ( ΔS ) upon target binding. |

| Aniline pKa | ~2.0 | Highly deactivated amine; remains unprotonated at physiological pH (7.4), ensuring neutral diffusion. |

Mechanistic Advantages in Target Binding

The σ -Hole and Directional Halogen Bonding

Halogen bonding (XB) is a highly directional non-covalent interaction where a polarizable halogen acts as an electrophile (Lewis acid) toward a Lewis base (e.g., a protein backbone carbonyl). The strength of this bond is dictated by the σ -hole —a region of positive electrostatic potential on the outermost surface of the halogen atom along the C–X bond axis[2].

Causality in Design: Why use 3,5-dibromo-4-(trifluoromethoxy)aniline instead of a standard bromobenzene? The -OCF₃ group exerts a powerful inductive electron-withdrawing effect (-I), heavily depleting electron density from the aromatic π -system. This polarization intensifies the σ -hole on the adjacent meta-bromine atoms. Consequently, these bromines become exceptionally potent halogen bond donors, capable of forming rigid, linear interactions (angles ~170°–180°) with target proteins, driving binding affinity through favorable enthalpic ( ΔH ) contributions [3].

Metabolic Shielding and Lipophilicity Fine-Tuning

The para-position of anilines is a classic metabolic "soft spot," highly susceptible to cytochrome P450-mediated hydroxylation. Causality in Design: The -OCF₃ group completely occludes this site with robust C–F bonds that resist oxidative cleavage. Furthermore, unlike a simple -CF₃ group, the trifluoromethoxy moiety combines high lipophilicity with the inherent polarity of the ether oxygen. This allows for the fine-tuning of the molecule's LogP, enhancing membrane permeability without excessively increasing the desolvation penalty required for the drug to enter a binding pocket [1].

Pharmacophore logic of 3,5-Dibromo-4-(trifluoromethoxy)aniline in drug design.

Experimental Workflows

To effectively utilize this building block, researchers must adapt standard protocols to account for its unique electronic properties. Below are self-validating methodologies for synthesis and biophysical characterization.

Protocol 1: Synthesis of Amide-Linked Pharmacophores (Hit Generation)

The Challenge: The strong electron-withdrawing effect of the -OCF₃ and dibromo groups drastically reduces the nucleophilicity of the aniline nitrogen. Standard peptide coupling reagents (e.g., HATU, EDC) operate under mild conditions that are kinetically insufficient to drive the reaction forward with such a deactivated amine. The Solution: Conversion of the carboxylic acid partner to a highly electrophilic acid chloride is required to overcome this kinetic barrier.

Step-by-Step Methodology:

-

Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorination: Dropwise, add oxalyl chloride (1.5 eq) at 0°C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

-

Amine Coupling: Redissolve the acid chloride in anhydrous DCM. Add 3,5-dibromo-4-(trifluoromethoxy)aniline (0.9 eq) followed by anhydrous pyridine (2.0 eq) as an acid scavenger.

-

Thermal Driving: Heat the reaction to 40°C for 12–16 hours. The elevated temperature provides the necessary activation energy for the deactivated amine to attack the carbonyl carbon.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Biophysical Validation of Halogen Bonding via ITC

To empirically validate the thermodynamic contribution of the bromine σ -hole interactions, Isothermal Titration Calorimetry (ITC) is the gold standard [4].

The Challenge: Halogen bonds are highly sensitive to solvent environments and ionic strength. Any buffer mismatch between the protein cell and the ligand syringe will generate large heats of dilution, masking the subtle enthalpic signature ( ΔH ) of the halogen bond. The Solution: Rigorous co-dialysis and exact buffer matching.

Step-by-Step Methodology:

-

Protein Preparation: Dialyze the target protein extensively (3x buffer changes) against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4).

-

Ligand Preparation: Dissolve the synthesized dibromo-ligand in 100% DMSO, then dilute it into the exact same dialysis buffer recovered from the final protein dialysis step to ensure a final DMSO concentration of exactly 5.0%.

-

Titration Execution: Load 20 μ M of the protein into the ITC sample cell and 200 μ M of the ligand into the injection syringe. Perform 20 injections of 2 μ L at 25°C, with a stirring speed of 750 rpm.

-

Data Analysis: Integrate the heats of injection using an independent binding model to extract the enthalpy ( ΔH ), entropy ( ΔS ), and dissociation constant ( Kd ). A strong halogen bond will typically present as a heavily enthalpy-driven binding event.

Step-by-step isothermal titration calorimetry (ITC) workflow for halogen bond validation.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PubMed Central [Link]

-

Halogen bonding for rational drug design and new drug discovery Source: PubMed[Link]

-

Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry)[Link]

Step-by-step synthesis protocol for 3,5-Dibromo-4-(trifluoromethoxy)aniline

Application Note: Chemoselective Synthesis and Regiocontrol of 3,5-Dibromo-4-(trifluoromethoxy)aniline

Abstract 3,5-Dibromo-4-(trifluoromethoxy)aniline (CAS# 1184920-08-8) is a highly specialized halogenated intermediate utilized extensively in the development of advanced agrochemicals, particularly next-generation pesticides and herbicides, as well as novel pharmaceutical compounds[1][2]. The unique electronic properties imparted by the trifluoromethoxy (-OCF 3 ) group significantly enhance the lipophilicity and metabolic stability of downstream target molecules[2]. This application note details a robust, two-step synthetic protocol designed to overcome the regiochemical limitations of direct aniline bromination.

Mechanistic Rationale & Retrosynthetic Analysis

A common pitfall in synthesizing halogenated anilines is the misapplication of direct electrophilic aromatic substitution (EAS). If one were to attempt the direct bromination of 4-(trifluoromethoxy)aniline, the strongly activating nature of the amino (-NH 2 ) group would dictate the regiochemistry. The -NH 2 group is a powerful ortho/para director, meaning bromination would occur exclusively at the 2 and 6 positions, yielding the undesired 2,6-dibromo isomer.

To achieve the 3,5-dibromo substitution pattern (where the bromines are meta to the amino group and ortho to the trifluoromethoxy group), the synthesis must proceed via a nitrobenzene precursor.

The Synergistic Directing Effect: By utilizing 1-nitro-4-(trifluoromethoxy)benzene as the starting material, we exploit a synergistic directing effect:

-

The nitro (-NO 2 ) group is strongly deactivating and meta-directing (directing electrophiles to the 3 and 5 positions).

-

The trifluoromethoxy (-OCF 3 ) group is deactivating but ortho/para-directing (directing electrophiles to the 3 and 5 positions relative to the NO 2 group).

This dual-directing alignment ensures high regioselectivity for the 3,5-dibrominated intermediate. Subsequent chemoselective reduction of the nitro group—carefully chosen to avoid dehalogenation of the aryl bromides—yields the target aniline.

Figure 1: Two-step chemoselective synthesis pathway for 3,5-Dibromo-4-(trifluoromethoxy)aniline.

Materials and Reagents

| Reagent / Material | Role | Equivalents | Notes |

| 1-Nitro-4-(trifluoromethoxy)benzene | Starting Material | 1.0 eq | Ensure anhydrous conditions. |

| Bromine (Br 2 ) | Electrophile | 2.5 eq | Highly corrosive; handle in fume hood. |

| Iron (Fe) Powder | Catalyst / Reductant | 0.1 eq (Step 1) / 4.0 eq (Step 2) | Generates FeBr 3 in situ for Step 1. |

| Ammonium Chloride (NH 4 Cl) | Proton Source | 5.0 eq | Used in Step 2 (Béchamp reduction). |

| Ethanol / Water (3:1) | Solvent | - | Optimal for Step 2 reduction. |

| Dichloromethane (DCM) | Extraction Solvent | - | Used for workup. |

Step-by-Step Experimental Protocol

Step 1: Electrophilic Aromatic Bromination

Synthesis of 3,5-dibromo-4-(trifluoromethoxy)nitrobenzene

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a gas scrubber system (to neutralize evolved HBr gas).

-

Initialization: Charge the flask with 1-nitro-4-(trifluoromethoxy)benzene (50.0 g, 241 mmol) and Iron (Fe) powder (1.35 g, 24.1 mmol).

-

Bromine Addition: Heat the mixture to 60°C. Slowly add liquid Bromine (96.3 g, 603 mmol) dropwise via the dropping funnel over 2 hours. Expert Insight: The reaction is highly exothermic initially. Control the rate of addition to maintain a steady evolution of HBr.

-

Maturation: Once addition is complete, raise the temperature to 85°C and stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Carefully quench by pouring the mixture over crushed ice containing saturated sodium bisulfite (NaHSO 3 ) solution to destroy unreacted bromine.

-

Isolation: Extract the aqueous phase with DCM (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to afford the intermediate as a pale yellow solid.